

The Cysteine Framework and Disulfide Bonds of ρ -TIA: A Technical Guide

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Compound of Interest

Compound Name: *Conopeptide rho-TIA*

Cat. No.: *B12382317*

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Introduction

ρ -TIA is a 19-amino acid conopeptide originally isolated from the venom of the marine snail *Conus tulipa*. It functions as a potent and selective allosteric inhibitor of the human $\alpha 1B$ -adrenoceptor, a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction. The rigid three-dimensional structure of ρ -TIA, stabilized by a specific disulfide bond framework, is critical for its biological activity. This technical guide provides an in-depth analysis of the cysteine framework and disulfide bonds of ρ -TIA, including its synthesis, structural determination, and the experimental methodologies used for its characterization.

Core Molecular Features of ρ -TIA

The primary structure and disulfide connectivity of ρ -TIA are fundamental to its function. The peptide is comprised of 19 amino acids with four cysteine residues forming two disulfide bonds.

Property	Value	Reference
Amino Acid Sequence	Phe-Asn-Trp-Arg-Cys-Cys-Leu-Ile-Pro-Ala-Cys-Arg-Arg-Asn-His-Lys-Lys-Phe-Cys-NH ₂	[1]
Molecular Formula	C ₁₀₅ H ₁₆₀ N ₃₆ O ₂₁ S ₄	[1]
Molecular Weight	2390.88 Da	[1]
Cysteine Residues	Cys5, Cys6, Cys11, Cys19	[1]
Disulfide Connectivity	Cys5-Cys11, Cys6-Cys19	[1]

An alanine scan of p-TIA has been performed to identify key residues for its activity at the α 1B-adrenoceptor. While specific IC₅₀ values for each mutation were not detailed in the primary literature, the scan revealed the critical importance of residues clustered around Arginine 4 (Arg4) for the peptide's potency.[1]

Experimental Protocols

Solid-Phase Peptide Synthesis of p-TIA

The synthesis of p-TIA is achieved using automated solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials and Reagents:

- Rink amide resin
- Fmoc-protected amino acids with appropriate side-chain protecting groups (e.g., Cys(Trt), Arg(Pbf), Trp(Boc), Asn(Trt), His(Trt), Lys(Boc))
- Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
- Base: DIEA (N,N-diisopropylethylamine)
- Deprotection reagent: 20% piperidine in DMF (N,N-dimethylformamide)

- Cleavage cocktail: Trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water (e.g., 95:2.5:2.5 v/v/v)
- Solvents: DMF, dichloromethane (DCM), diethyl ether
- Automated peptide synthesizer

Procedure:

- Resin Swelling: The Rink amide resin is swelled in DMF.
- Fmoc Deprotection: The Fmoc group on the resin is removed by treatment with 20% piperidine in DMF.
- Amino Acid Coupling: The first Fmoc-protected amino acid is activated with HBTU and DIEA and coupled to the resin.
- Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.
- Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the p-TIA sequence.
- Final Deprotection: The N-terminal Fmoc group of the final amino acid is removed.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treatment with the cleavage cocktail for 2-3 hours at room temperature.
- Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Oxidative Folding and Disulfide Bond Formation

The formation of the correct disulfide bonds is a critical step in obtaining biologically active p-TIA.

Materials and Reagents:

- Reduced, purified linear p-TIA peptide
- Oxidation buffer: e.g., 0.1 M ammonium bicarbonate (pH 8.0)
- Air or an oxidizing agent (e.g., glutathione redox buffer)
- RP-HPLC system for purification and analysis

Procedure:

- Dissolution: The lyophilized linear peptide is dissolved in the oxidation buffer at a low concentration (e.g., 0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
- Oxidation: The peptide solution is stirred gently, exposed to air, for several hours to days at room temperature or 4°C. The progress of the reaction is monitored by RP-HPLC.
- Purification: The correctly folded p-TIA isomer is purified from misfolded isomers and remaining linear peptide by RP-HPLC.
- Characterization: The final product is characterized by mass spectrometry to confirm the correct molecular weight.

NMR Structure Determination

The three-dimensional structure of p-TIA in solution is determined using nuclear magnetic resonance (NMR) spectroscopy.

Materials and Reagents:

- Lyophilized, correctly folded p-TIA
- NMR buffer: e.g., 90% H₂O/10% D₂O or 100% D₂O, pH adjusted
- High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

- **Sample Preparation:** A 1-2 mM sample of p-TIA is prepared in the NMR buffer.
- **Data Acquisition:** A series of 1D and 2D NMR experiments are performed, including:
 - **TOCSY (Total Correlation Spectroscopy):** To identify amino acid spin systems.
 - **NOESY (Nuclear Overhauser Effect Spectroscopy):** To identify protons that are close in space ($< 5 \text{ \AA}$), providing distance restraints.
 - **HSQC (Heteronuclear Single Quantum Coherence):** To correlate protons with their directly attached ^{13}C or ^{15}N nuclei (if isotopically labeled).
- **Resonance Assignment:** The acquired spectra are processed, and the resonances are assigned to specific protons and other nuclei in the p-TIA sequence.
- **Structure Calculation:** The distance restraints from NOESY data, along with dihedral angle restraints derived from chemical shifts and coupling constants, are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
- **Structure Validation:** The quality of the calculated structures is assessed using programs like PROCHECK to evaluate stereochemical parameters.

Mass Spectrometry-Based Disulfide Bond Mapping

Mass spectrometry (MS) is a powerful technique to confirm the disulfide bond connectivity of p-TIA. A common approach involves enzymatic digestion followed by MS analysis of the resulting peptide fragments.

Materials and Reagents:

- Purified, folded p-TIA
- Denaturing buffer (e.g., containing guanidine-HCl or urea)
- Alkylating agent (e.g., iodoacetamide)
- Reducing agent (e.g., dithiothreitol - DTT)

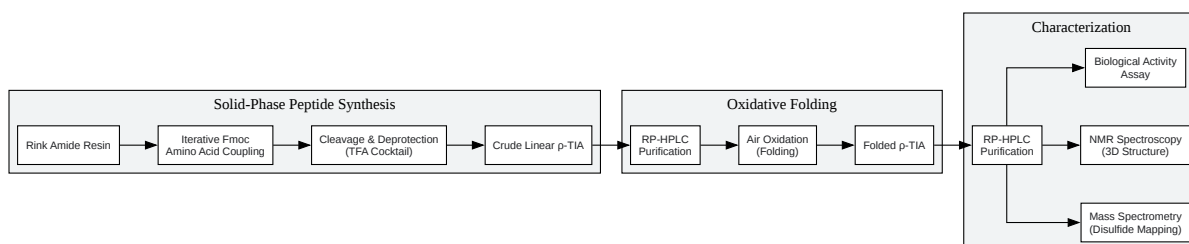
- Proteolytic enzyme (e.g., trypsin, chymotrypsin)
- LC-MS/MS system (e.g., ESI-Q-TOF)

Procedure:

- **Non-Reduced Digestion:** An aliquot of native p-TIA is denatured and digested with a protease under non-reducing conditions. The resulting peptide mixture is analyzed by LC-MS/MS. The masses of the disulfide-linked peptides are identified.
- **Reduced and Alkylated Digestion:** Another aliquot of native p-TIA is denatured, reduced with DTT to break the disulfide bonds, and then alkylated with iodoacetamide to prevent disulfide bond reformation. This sample is then digested with the same protease and analyzed by LC-MS/MS.
- **Data Analysis:** The MS and MS/MS data from the non-reduced and reduced/alkylated samples are compared. The disappearance of a peptide mass from the non-reduced sample and the appearance of two new, smaller peptide masses in the reduced/alkylated sample confirms the original disulfide linkage. Fragmentation data (MS/MS) is used to sequence the peptides and pinpoint the cysteine residues involved.

Visualizations

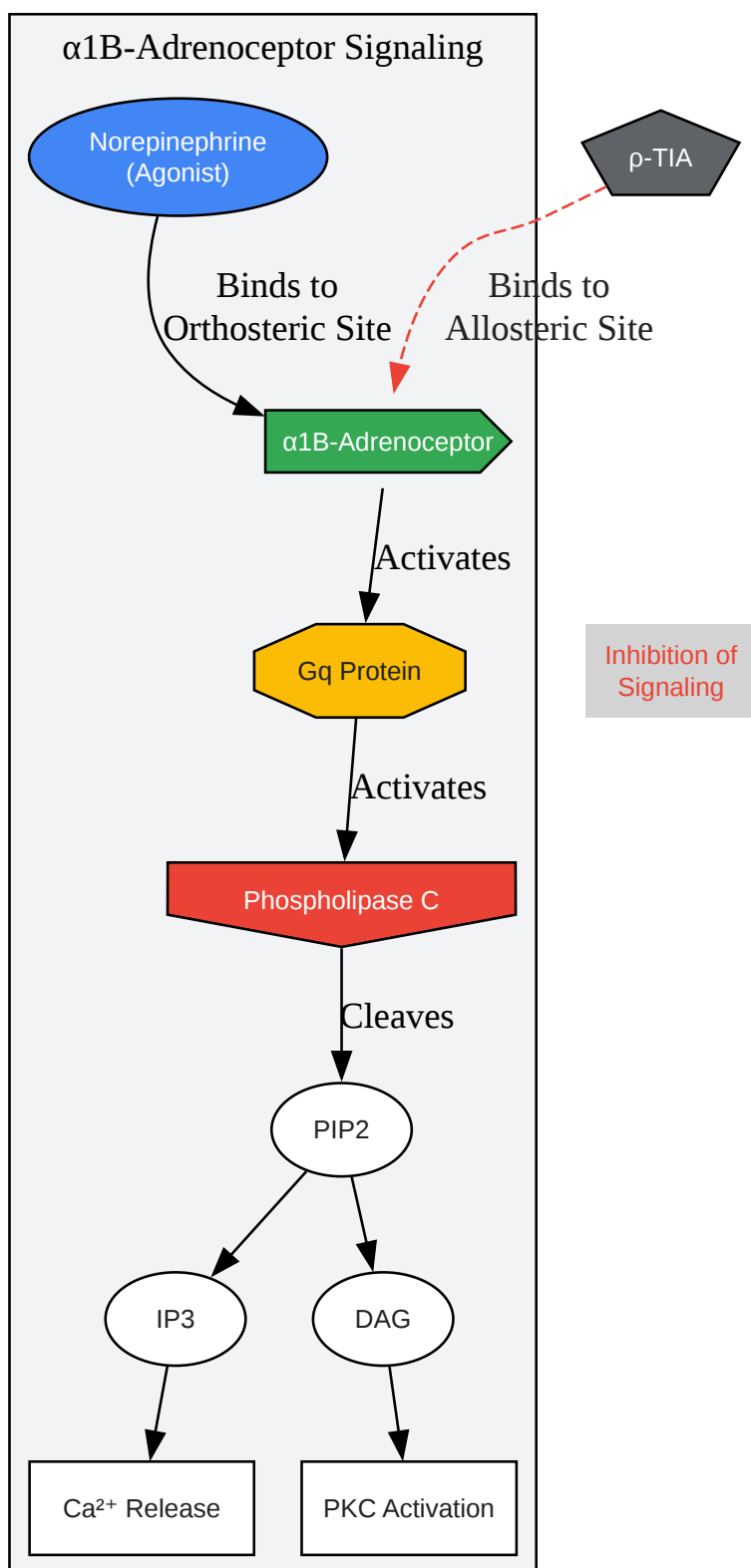
Experimental Workflow for p-TIA Synthesis and Characterization



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Caption: Workflow for the synthesis and characterization of p-TIA.

Allosteric Inhibition of the $\alpha 1B$ -Adrenoceptor by p-TIA



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Caption: Allosteric inhibition of α 1B-adrenoceptor signaling by p-TIA.

Conclusion

The rigid, disulfide-bonded structure of ρ -TIA is indispensable for its potent and selective allosteric inhibition of the α 1B-adrenoceptor. A thorough understanding of its cysteine framework and the methods used to synthesize and characterize this conopeptide is crucial for its development as a pharmacological tool and as a lead compound for novel therapeutics. The detailed protocols and workflows presented in this guide offer a comprehensive resource for researchers in the fields of pharmacology, structural biology, and drug discovery.

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References

- 1. researchgate.net [researchgate.net]
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